(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-20(21(28)26-17-10-6-7-11-19(17)29-2)18(27-22(25-15)23-14-24-27)13-12-16-8-4-3-5-9-16/h3-14,18H,1-2H3,(H,26,28)(H,23,24,25)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSJYJHFDFSEJO-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer effects and other pharmacological activities.
- Molecular Formula : C22H21N5O2
- Molecular Weight : 387.4 g/mol
- CAS Number : 725219-07-8
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O2 |
| Molecular Weight | 387.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
-
Cell Line Studies :
- In a study involving human cancer cell lines MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast), the compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell growth. For instance, related compounds in the same class showed IC50 values ranging from 0.53 to 13.1 μM against these lines .
-
Mechanism of Action :
- The compound appears to exert its anticancer effects through multiple mechanisms:
- Inhibition of ERK Signaling Pathway : Studies indicate that it can inhibit the phosphorylation of key proteins involved in the ERK signaling pathway, which is crucial for cell proliferation and survival .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by regulating apoptosis-related proteins and promoting cell cycle arrest at the G2/M phase .
- The compound appears to exert its anticancer effects through multiple mechanisms:
Other Biological Activities
Apart from its anticancer properties, compounds within the same structural class have demonstrated additional biological activities:
- Antibacterial and Antiviral Properties : Some derivatives have shown effectiveness against various bacterial strains and viruses, suggesting a broad spectrum of bioactivity .
- Antiparasitic Effects : Research indicates that related triazolo-pyrimidine compounds possess antiparasitic activity, which could be explored further in drug development .
Case Studies
Several case studies have been documented regarding the biological evaluation of similar compounds:
- Compound H12 :
- Phenylpyrazolo Derivatives :
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Key Observations:
- Synthesis Efficiency: Yields for triazolopyrimidines vary widely (33–80%), influenced by steric/electronic effects of substituents.
- Functionalization Strategies: Position 7 is frequently modified with aryl/heteroaryl groups (e.g., isopropylphenyl, trimethoxyphenyl), while position 2 often hosts thioethers or amino groups .
Key Observations:
- Antibacterial Activity : Benzylthio derivatives () show potency against Enterococcus, suggesting electron-withdrawing groups at position 2 may enhance membrane penetration . The target compound’s styryl group, being hydrophobic, could similarly improve bioavailability.
- Receptor Targeting : In CB2 ligands (), modifications at position 2 shift activity from partial to inverse agonism, highlighting the scaffold’s versatility in drug design .
Physicochemical Properties
Table 3: Elemental Analysis and Molecular Properties
Key Observations:
- Elemental Composition: Analogues like V5 and V10 show minor deviations in elemental analysis, emphasizing the need for rigorous purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
